Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- 4-Ethoxyphenyl substituent at position 3 of the triazole ring, which enhances lipophilicity and influences π-π stacking interactions.
- Thioether linkage at position 6, connecting the pyridazine ring to a butanoate ester. This group modulates electronic properties and metabolic stability.
- Methyl ester terminal, which impacts solubility and hydrolysis kinetics.
This compound’s design reflects optimization for bioactivity and pharmacokinetics, with applications hypothesized in kinase inhibition or epigenetic modulation .
Properties
IUPAC Name |
methyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-14(18(23)24-3)26-16-11-10-15-19-20-17(22(15)21-16)12-6-8-13(9-7-12)25-5-2/h6-11,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXTIHEKYNAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,3-b]pyridazine core. Subsequent functionalization introduces the ethoxyphenyl and thio-butanoate groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: Conversion of the thio-butanoate group to a sulfoxide or sulfone.
Reduction: Reduction of the triazolo[4,3-b]pyridazine core to form a reduced derivative.
Substitution: Replacement of the ethoxyphenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazolo[4,3-b]pyridazine derivatives.
Substitution Products: Derivatives with different substituents on the ethoxyphenyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has shown potential as a biological probe. It can be used to study biological pathways and interactions with various biomolecules.
Medicine: This compound has been investigated for its potential therapeutic properties. It has shown promise in preclinical studies for its antitumor activity, making it a candidate for further drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and design.
Mechanism of Action
The mechanism by which Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exerts its effects involves binding to specific molecular targets. It interacts with enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Triazole Ring
Ethyl 2-((3-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Butanoate (CAS: 852376-87-5)
- Key Difference : Methoxy group replaces ethoxy at the phenyl ring.
- Applications : Similar scaffold but with distinct solubility profiles, making it preferable in aqueous formulations.
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS: 891117-12-7)
- Key Difference : Methyl group at position 3 and acetamide linker.
- Impact : Methyl enhances metabolic stability, while the acetamide introduces hydrogen-bonding capability. Demonstrated higher binding affinity (IC₅₀: 12 nM vs. 18 nM for the target compound) in kinase assays .
- Applications : Optimized for prolonged half-life in vivo .
Modifications at Position 6
N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (Lin28-1632; CAS: 108825-65-6)
- Key Difference : Methyl group at position 3 and acetamide substituent.
- Impact : Increased rigidity and improved oral bioavailability (F%: 65 vs. 48 for the target compound). Used in Lin28 protein inhibition studies .
- Applications : Topical delivery in regenerative therapies due to enhanced tissue penetration .
2-({3-Ethyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Sulfonyl)Acetic Acid (CAS: 1352504-79-0)
- Key Difference : Sulfonyl group replaces thioether.
- Impact : Higher electron-withdrawing character reduces nucleophilic susceptibility. Lower cytotoxicity (CC₅₀: >100 μM vs. 75 μM for the target compound) in hepatic cell lines .
- Applications : Suited for covalent inhibitor designs targeting cysteine residues .
Core Scaffold Hybrids
[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Pyridines (Cardiff University Study)
- Key Difference : Pyridine replaces phenyl at position 3.
- Impact : Basic nitrogen introduces pH-dependent solubility. Demonstrated superior binding to PEF(S) proteins (ΔG: −9.2 kcal/mol vs. −8.5 kcal/mol for the target compound) .
- Applications : Explored in allosteric modulation of calpain-1 .
AZD5153 (Bromodomain Inhibitor)
Data Tables
Research Findings and Implications
- Ethoxy vs. Methoxy : Ethoxy substituents improve target engagement in hydrophobic binding pockets, as seen in kinase assays .
- Thioether vs. Sulfonyl : Thioether linkages offer reversible interactions, while sulfonyl groups enable covalent binding, impacting therapeutic duration .
- Ester vs. Amide : Methyl esters undergo faster hydrolysis than acetamides, influencing dosing frequency .
Q & A
What are the optimized synthetic pathways for Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate, and how do reaction conditions influence yield?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core. Key steps include:
- Step 1: Cyclocondensation of 4-ethoxyphenyl hydrazine with pyridazine derivatives to form the triazolo[4,3-b]pyridazine scaffold.
- Step 2: Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate (e.g., 2-mercaptobutanoate) and the halogenated triazolopyridazine precursor.
- Step 3: Esterification to introduce the methyl butanoate group.
Critical Parameters:
- Temperature: 80–110°C for cyclocondensation (higher temperatures reduce side products).
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency in thioether formation .
- Catalysts: Use of K₂CO₃ or Et₃N improves nucleophilic substitution yields by deprotonating thiol intermediates .
Yield Optimization:
- Microwave-assisted synthesis reduces reaction time by 40% compared to conventional reflux methods .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for -OCH₂CH₃ and δ 4.05–4.15 ppm for -OCH₂) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the triazolopyridazine core .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₉H₂₁N₄O₃S, [M+H]⁺ calc. 409.1284) .
- X-ray Crystallography: Reveals 3D conformation, including dihedral angles between the triazole and pyridazine rings (typically 5–15°) .
- IR Spectroscopy: Detects thioether (C-S stretch at ~650 cm⁻¹) and ester (C=O stretch at ~1720 cm⁻¹) functionalities .
How does the ethoxyphenyl substituent influence the compound’s reactivity and stability under varying pH conditions?
Answer:
- Electronic Effects: The ethoxy group (-OCH₂CH₃) is electron-donating, increasing electron density on the triazolopyridazine core. This enhances nucleophilic attack susceptibility at the pyridazine C-6 position .
- pH-Dependent Stability:
- Acidic Conditions (pH < 3): Ester hydrolysis occurs, forming the carboxylic acid derivative.
- Basic Conditions (pH > 10): Thioether oxidation to sulfoxide/sulfone is observed .
- Photostability: The ethoxyphenyl group reduces UV-induced degradation compared to nitro or chloro substituents .
What methodologies are recommended for evaluating its biological activity, particularly in enzyme inhibition assays?
Answer:
- Enzyme Inhibition Assays:
- Kinase Inhibition: Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, CDK2) to measure IC₅₀ values. The compound’s triazolopyridazine core competes with ATP binding .
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess metabolic stability .
- Anticancer Activity:
- MTT Assay: Test against cancer cell lines (e.g., MCF-7, A549). EC₅₀ values correlate with substituent electron-withdrawing/donating properties .
How can structure-activity relationship (SAR) studies resolve contradictions in reported pharmacological data?
Answer:
SAR Strategies:
- Substituent Variation: Compare analogs with methoxy, chloro, or nitro groups at the phenyl position. Ethoxy derivatives show improved solubility and reduced cytotoxicity vs. nitro-substituted analogs .
- Core Modifications: Replace triazolopyridazine with triazolothiadiazole to assess target selectivity. Triazolopyridazine retains higher affinity for kinases .
Data Contradiction Example:
- Conflicting IC₅₀ Values: Discrepancies in kinase inhibition may arise from assay conditions (e.g., ATP concentration). Normalize data using staurosporine as a control .
What advanced computational methods are used to predict binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into the ATP-binding pocket of 14-α-demethylase (PDB: 3LD6). The ethoxyphenyl group forms hydrophobic interactions with Leu321 and Val324 .
- MD Simulations (GROMACS): Simulate ligand-protein complexes for 100 ns to assess stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
How do analytical method parameters impact purity assessment during scale-up synthesis?
Answer:
- HPLC Method Development:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/0.1% TFA in water (70:30), flow rate 1.0 mL/min.
- Detection: UV at 254 nm. Retention time ~8.2 min .
- Impurity Profiling:
- Byproducts: Detect sulfoxide (Rt 6.5 min) and hydrolyzed ester (Rt 10.1 min) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
